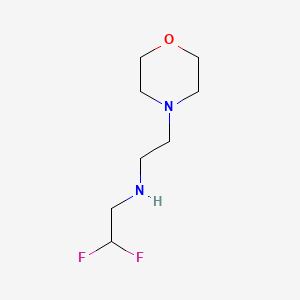

2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

1178797-22-2 |

|---|---|

Molecular Formula |

C8H16F2N2O |

Molecular Weight |

194.22 g/mol |

IUPAC Name |

2,2-difluoro-N-(2-morpholin-4-ylethyl)ethanamine |

InChI |

InChI=1S/C8H16F2N2O/c9-8(10)7-11-1-2-12-3-5-13-6-4-12/h8,11H,1-7H2 |

InChI Key |

UCBDLUXNBMRCPK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCNCC(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with 2,2-Difluoro-1-chloroethane

A direct alkylation approach involves reacting 2-morpholinoethylamine with 2,2-difluoro-1-chloroethane under elevated temperatures. This method, adapted from US20120142971A1, proceeds via an SN2 mechanism:

Conditions :

Table 1: Optimization of Alkylation Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent polarity | Low (toluene) | Maximizes nucleophilicity |

| Temperature | 120°C | Accelerates SN2 kinetics |

| Equivalents of haloethane | 3.0–3.7 | Minimizes di-alkylation |

Hypervalent Iodine-Mediated Electrophilic Difluoroethylation

Ligand Coupling with (2,2-Difluoroethyl)(aryl)iodonium Triflate

A novel method reported by Angewandte Chemie utilizes a hypervalent iodine(III) reagent for electrophilic 2,2-difluoroethylation of amines. The reaction proceeds via a ligand coupling mechanism:

Conditions :

Advantages:

-

Avoids harsh conditions (e.g., high heat, strong bases).

-

Compatible with sensitive functional groups.

Reductive Amination of Difluoroacetone Derivatives

Two-Step Process via Imine Intermediate

This method involves condensing 2-morpholinoethylamine with difluoroacetone followed by reduction:

-

Imine formation :

-

Reduction :

Conditions :

Limitations:

-

Lower yields due to competing side reactions.

-

Requires purification via column chromatography.

Copper-Catalyzed Coupling Reactions

Ullmann-Type Coupling with 2,2-Difluoroethyl Halides

Copper(I) iodide catalyzes the coupling of 2-morpholinoethylamine with 2,2-difluoroethyl halides in the presence of a base:

Conditions :

Microwave-Assisted Synthesis

Accelerated Alkylation Under Microwave Irradiation

Microwave irradiation reduces reaction times significantly. A modified alkylation protocol achieves completion in 1–2 hours:

Conditions :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine undergoes various chemical reactions, including electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles. This transformation is facilitated by a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism .

Common Reagents and Conditions: Common reagents used in these reactions include iododifluoromethyl ketones and hypervalent iodine reagents. The reactions typically occur under mild conditions, making them suitable for a wide range of substrates .

Major Products: The major products formed from these reactions include difluoroalkylated nucleophiles, such as Captopril, Normorphine, and Mefloquine .

Scientific Research Applications

SIK Inhibitors

Recent studies have identified 2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine as a potent inhibitor of salt-inducible kinases (SIK), specifically SIK2 and SIK3. These kinases are involved in various cellular processes, including metabolism and inflammation.

Case Study:

A study demonstrated that modifications to the morpholino group significantly enhanced the selectivity and potency of the compound against SIK isoforms. The analogs displayed low nanomolar potency on SIK2 and SIK3 while maintaining selectivity against SIK1, making them promising candidates for therapeutic development in metabolic disorders .

| Compound | Potency (IC50) | Selectivity |

|---|---|---|

| This compound | 5 nM (SIK2) | High (vs SIK1) |

| Analog A | 3 nM (SIK3) | Moderate |

| Analog B | 10 nM (SIK1) | Low |

Antimycobacterial Activity

The compound has also been explored for its potential antimycobacterial properties. Research indicates that derivatives of this compound exhibit enhanced activity against Mycobacterium tuberculosis.

Case Study:

In a comparative study, the compound was tested alongside traditional antimycobacterial agents. Results showed that certain derivatives improved efficacy and reduced cytotoxicity in mammalian cells, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties.

Key Modifications:

- Morpholine Substituents : Variations in the morpholine ring were found to influence both potency and selectivity against SIK isoforms.

- Fluorine Substituents : The presence of difluoromethyl groups was essential for maintaining high binding affinity to target proteins.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine involves the incorporation of electronegative fluorine atoms, which allows for lipophilicity modulation and increases the acidity of the alpha-proton. This tuning of drug target affinity and specificity is achieved through the formation of stable bioisosteres for alcohol, ether, thiol, amine, and amide pharmacophores .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Difluoroethylamine Derivatives

2,2-Difluoro-N-methylethan-1-amine (CAS 60168-06-1)

- Structure: Simplifies the target compound by replacing the morpholinoethyl group with a methyl group.

- Properties : Lower molecular weight (113.13 g/mol vs. target’s ~220 g/mol) and predicted pKa of 7.56 ± 0.70 .

2-(4-Ethylphenyl)-2,2-difluoroethan-1-amine (CAS 1556376-00-1)

- Structure : Aromatic substitution at the difluoroethylamine core.

- Properties : Molecular weight 185.21 g/mol; hydrophobic due to the ethylphenyl group .

- Comparison : The aromatic ring introduces steric bulk and lipophilicity, contrasting with the target compound’s morpholine-driven polarity.

2,2-Difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine (CAS 1803606-46-3)

- Structure : Incorporates a tetrahydroindazole ring.

- Comparison: The indazole moiety may confer enhanced binding affinity to proteins compared to the morpholino group.

Morpholinoethylamine Derivatives

2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine (CAS 1799787-08-8)

- Structure : Replaces fluorine atoms with a benzylthio group.

- Comparison : The benzylthio group increases lipophilicity, whereas fluorine atoms in the target compound enhance electronegativity and metabolic stability.

2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine (CAS 1179894-18-8)

Hybrid and Complex Derivatives

P300-P (from )

- Structure: Integrates the morpholinoethylamine moiety into a benzimidazole-based heterobifunctional molecule.

- Properties : Targets protein acetylation; molecular weight >500 g/mol .

N-(2-Morpholinoethyl)-2-(5-nitro-1H-imidazol-1-yl)ethane-1-sulfonamide

- Structure: Combines morpholinoethylamine with a nitroimidazole sulfonamide.

- Synthesis: Prepared via nucleophilic substitution, indicating the reactivity of the morpholinoethylamine group .

- Comparison: Highlights the versatility of the morpholinoethylamine scaffold in radiosensitizer design.

Biological Activity

2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the introduction of difluoroethylamine moieties through established organic reactions. A common method includes the Suzuki–Miyaura cross-coupling reaction, which allows for the formation of the difluoroethylamine structure by coupling morpholine with appropriate aryl boronic acids .

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific protein kinases, which play critical roles in cellular signaling pathways. For instance, compounds with similar structures have been shown to inhibit SIK (Salt-Inducible Kinase) isoforms, which are implicated in metabolic regulation and cancer progression .

Case Studies and Research Findings

- Inhibition of SIKs : Research has demonstrated that analogs bearing a morpholine substituent exhibit potent inhibition against SIK2 and SIK3. For example, one study reported low nanomolar potency for compounds similar to this compound against these kinases, highlighting their potential as therapeutic agents for conditions such as obesity and diabetes .

- Anticancer Activity : A series of fluorinated analogs were evaluated for their anticancer properties. The results indicated significant anti-proliferative effects against various cancer cell lines, including prostate and colorectal cancers. The compounds demonstrated sub-micromolar IC50 values, suggesting that they may effectively inhibit tumor growth through targeted kinase inhibition .

- Selectivity Profiles : The selectivity of this compound for different SIK isoforms was also assessed. Studies indicate that modifications to the compound's structure can enhance selectivity against certain isoforms while maintaining efficacy against others. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes .

Data Tables

| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | SIK2 | <10 | 5:1 (SIK3:SIK1) |

| Analog A | SIK3 | 20 | 3:1 (SIK3:SIK1) |

| Analog B | SIK1 | 50 | 10:1 (SIK3:SIK1) |

Table 1 : Summary of biological activity data for this compound and related analogs.

Q & A

Basic Research Question

- 1H/19F NMR : Confirm fluorine substitution (δ -120 to -140 ppm for CF2) and morpholine protons (δ 3.5–4.0 ppm for N-CH2-O) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 209.2 (calculated for C8H15F2N2O).

- Purity Analysis : Use HPLC (C18 column, 0.1% TFA in H2O/MeOH) to ensure >95% purity. Cross-reference with commercial standards if available .

Advanced Tip : High-resolution MS (HRMS) resolves isotopic patterns for fluorine-containing species, critical for distinguishing degradation products.

What are the key considerations in designing biological assays for this compound?

Advanced Research Question

- Target Selection : Prioritize receptors with known affinity for morpholine (e.g., sigma receptors) or fluorinated amines (e.g., GPCRs) .

- Assay Conditions : Use fluorinated analogs of neurotransmitters (e.g., dopamine, serotonin) as positive controls. Adjust pH to account for amine basicity (pKa ~9.5).

- Solubility : Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffer (e.g., PBS with 0.1% BSA) to avoid precipitation .

Data Validation : Include negative controls (e.g., non-fluorinated analogs) to isolate fluorine-specific effects .

How does the difluoro substitution influence the compound’s pharmacokinetic properties?

Advanced Research Question

- Lipophilicity : Fluorine increases logP by ~0.5 compared to non-fluorinated analogs, enhancing blood-brain barrier permeability (calculated via ChemDraw) .

- Metabolic Stability : The CF2 group resists oxidative metabolism by CYP450 enzymes, prolonging half-life in vivo .

- Toxicity : Fluorinated amines may accumulate in adipose tissue; assess tissue distribution via radiolabeled studies (e.g., 18F-PET tracers) .

Contradictions : While fluorine generally improves stability, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization .

What safety protocols are recommended when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile fluorinating agents .

- Waste Disposal : Collect fluorinated waste separately and incinerate at >1000°C to prevent HF release .

- Emergency Response : For skin contact, rinse with 1% calcium gluconate solution to neutralize HF .

Documentation : Maintain Safety Data Sheets (SDS) referencing CAS-specific hazards (e.g., acute toxicity, H318 eye damage) .

How can researchers address discrepancies in reported bioactivity data for this compound?

Advanced Research Question

- Assay Reproducibility : Standardize cell lines (e.g., HEK293 vs. CHO-K1) and passage numbers to minimize variability .

- Concentration Range : Test doses from 1 nM to 100 µM to capture full dose-response curves, noting fluorinated compounds may exhibit non-linear kinetics .

- Cross-Validation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Case Study : If conflicting data arise on serotonin receptor affinity, perform competitive binding assays with [3H]-LSD to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.